imidazo[2,1-b][1,3]thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is a heterocyclic compound characterized by a fused imidazole and thiazole ring system
Synthetic Routes and Reaction Conditions:
Conventional Synthesis: The compound can be synthesized through the cyclization of thiosemicarbazones with chloroacetic acid under acidic conditions.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Large-scale production often employs continuous flow reactors to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a primary amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the imidazole or thiazole rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfonyl Chlorides: Useful intermediates in the synthesis of other sulfonamide derivatives.
Primary Amines: Key building blocks for pharmaceuticals and agrochemicals.
Functionalized Imidazoles/Thiazoles: Serve as precursors for various biologically active compounds.
Scientific Research Applications
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide has found applications in several scientific research areas:
Medicinal Chemistry: It has been investigated for its antimicrobial, antifungal, and anticancer properties[_{{{CITATION{{{2{Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-2,1 ...[{{{CITATION{{{_3{Studies on imidazo[2,1-b][1,3]benzothiazole derivatives as new ...](https://link.springer.com/article/10.1007/s42452-020-03726-7).
Material Science: The compound's unique structure makes it a candidate for developing advanced materials with specific electronic and optical properties.
Biology: It has been used as a tool in studying biological pathways and molecular interactions.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by interfering with the cell cycle and promoting cell death.
Molecular Pathways: It modulates signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is unique due to its fused ring structure and sulfonamide group. Similar compounds include:
Imidazo[2,1-b]thiazole-5-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[2,1-b]benzothiazole derivatives: Used as radiosensitizers and anticarcinogenic agents.
Thiazole-based heterocycles: Employed in various pharmaceutical applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S2/c6-12(9,10)4-3-7-5-8(4)1-2-11-5/h1-3H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGFWNVAKXYNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138042-47-2 |
Source
|
Record name | imidazo[2,1-b][1,3]thiazole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.